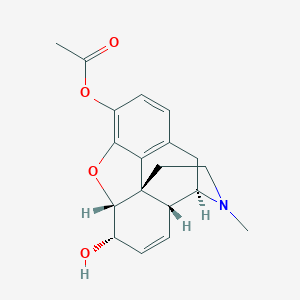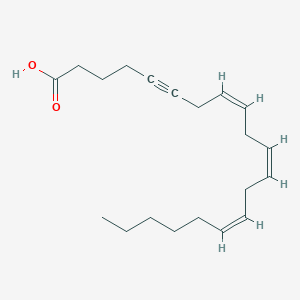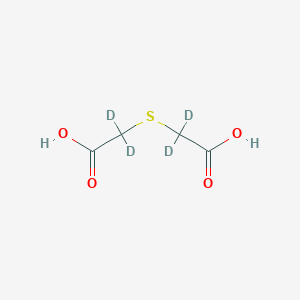![molecular formula C18H24O2 B164239 1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol CAS No. 53866-33-4](/img/structure/B164239.png)
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,510-Estratriene-2,4-D2-3,17beta-diol is a synthetic estrogenic compound. It is structurally similar to estradiol, a naturally occurring hormone in the human body. This compound is often used in scientific research to study the effects of estrogen on various biological systems.
Aplicaciones Científicas De Investigación
1,3,510-Estratriene-2,4-D2-3,17beta-diol has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of estrogens.
Biology: Helps in understanding the role of estrogens in cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,510-Estratriene-2,4-D2-3,17beta-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of estrone, followed by deuterium exchange reactions to introduce the deuterium atoms at specific positions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas (D2) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1,3,510-Estratriene-2,4-D2-3,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can produce various hydroxylated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The natural hormone with similar structure and function.
Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.
Estriol: A weaker estrogen with hydroxyl groups at the C3, C16, and C17 positions.
Uniqueness
1,3,510-Estratriene-2,4-D2-3,17beta-diol is unique due to the presence of deuterium atoms, which can alter its metabolic stability and biological activity. This makes it a valuable tool in research for studying the effects of isotopic substitution on estrogenic activity.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol involves the conversion of estrone to the target compound via multiple chemical reactions.", "Starting Materials": ["Estrone", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium acetate (NaOAc)", "Acetic anhydride (Ac2O)", "Palladium on carbon (Pd/C)", "Hydrogen gas (H2)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Chloroform (CHCl3)", "Water (H2O)"], "Reaction": ["Step 1: Estrone is dissolved in deuterium oxide (D2O) and reduced with sodium borohydride (NaBH4) to obtain 2,4-D2-estrone.", "Step 2: 2,4-D2-estrone is acetylated with acetic anhydride (Ac2O) and sodium acetate (NaOAc) to obtain 2,4-D2-estrone acetate.", "Step 3: 2,4-D2-estrone acetate is hydrogenated using palladium on carbon (Pd/C) and hydrogen gas (H2) to obtain 2,4-D2-estradiol.", "Step 4: 2,4-D2-estradiol is treated with sodium hydroxide (NaOH) to obtain 2,4-D2-estradiol-3-one.", "Step 5: 2,4-D2-estradiol-3-one is reduced with sodium borohydride (NaBH4) to obtain 2,4-D2-estradiol-3beta-ol.", "Step 6: 2,4-D2-estradiol-3beta-ol is treated with hydrochloric acid (HCl) to obtain 1,3,5[10]-Estratriene-2,4-D2-3-ol.", "Step 7: 1,3,5[10]-Estratriene-2,4-D2-3-ol is oxidized with chromic acid (H2CrO4) to obtain 1,3,5[10]-Estratriene-2,4-D2-3-one.", "Step 8: 1,3,5[10]-Estratriene-2,4-D2-3-one is reduced with sodium borohydride (NaBH4) to obtain 1,3,5[10]-Estratriene-2,4-D2-3beta-ol.", "Step 9: 1,3,5[10]-Estratriene-2,4-D2-3beta-ol is treated with hydrochloric acid (HCl) to obtain 1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol."] } | |
Número CAS |
53866-33-4 |
Fórmula molecular |
C18H24O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(17S)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17-,18?/m0/s1/i3D,10D |
Clave InChI |
VOXZDWNPVJITMN-CKJOQQCQSA-N |
SMILES isomérico |
[2H]C1=CC2=C(CCC3C2CCC4(C3CC[C@@H]4O)C)C(=C1O)[2H] |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
2,4-Dideuteriostradiol; E2-d2; Estradiol-d2; β-Estradiol-d2; 17β-Oestradiol-d2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)







